molecular formula C10H8BrFO B2752081 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1260014-69-4

6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2752081
CAS No.: 1260014-69-4
M. Wt: 243.075
InChI Key: FXBNSHLDYXJLEZ-UHFFFAOYSA-N
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Description

6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of halogenated naphthalenones These compounds are characterized by the presence of bromine and fluorine atoms attached to a naphthalenone core

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one typically involves halogenation reactions. One common method is the bromination and fluorination of a naphthalenone precursor. The reaction conditions may include the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, under controlled temperatures and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding naphthoquinones.

    Reduction: Formation of dihydronaphthalenes.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalenes.

    Substitution: Functionalized naphthalenones with various substituents.

Mechanism of Action

The mechanism of action of 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom.

    7-fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom.

    6-chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one: Chlorine instead of bromine.

Uniqueness

The combination of bromine and fluorine atoms in 6-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one may confer unique chemical properties, such as increased reactivity or specific biological activity, compared to its analogs.

Properties

IUPAC Name

6-bromo-7-fluoro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBNSHLDYXJLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260014-69-4
Record name 6-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
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